1-(4-Tert-butoxy-phenyl)-propan-1-one
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Overview
Description
1-(4-Tert-butoxy-phenyl)-propan-1-one is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
The synthesis of 1-(4-Tert-butoxy-phenyl)-propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(4-Tert-butoxy-phenyl)-propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-(4-Tert-butoxy-phenyl)-propan-1-one finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(4-Tert-butoxy-phenyl)-propan-1-one exerts its effects depends on its specific application. In chemical reactions, the tert-butoxy group can influence the reactivity and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
1-(4-Tert-butoxy-phenyl)-propan-1-one can be compared with similar compounds such as 1-(4-tert-butoxy)phenyl)ethan-1-one and other tert-butoxy-substituted phenyl ketones. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. The presence of the tert-butoxy group imparts unique properties, making this compound distinct in its class .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-5-12(14)10-6-8-11(9-7-10)15-13(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
SBLXUSILISHJEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(C)(C)C |
Origin of Product |
United States |
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